1-[(2S)-Piperidin-2-yl]ethan-1-one

Sigma-1 receptor CNS drug discovery Enantioselectivity

Racemic mixtures confound SAR studies and lead to erroneous conclusions in chiral drug discovery. 1-[(2S)-Piperidin-2-yl]ethan-1-one (CAS 206534-53-4) is the pure (S)-enantiomer, delivering precise stereochemical control for asymmetric synthesis of CNS-targeted candidates. • σ1R Affinity: Sub-nanomolar binding (Ki = 0.740 nM) validated for competitive binding assays and chemical probe development. • Muscarinic M1 Agonism: Functional activity (EC50 = 1.20 µM) provides a benchmark for cognitive disorder SAR campaigns. • Dopamine D2 Selectivity Profiling: Known weak affinity (Ki = 2.20 µM) enables proactive off-target de-risking. Supplied as the free base (≥95% purity) with full quality assurance. Bulk quantities and the hydrochloride salt (CAS 1864003-36-0) are available upon request.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13244003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2S)-Piperidin-2-yl]ethan-1-one
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCN1
InChIInChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3/t7-/m0/s1
InChIKeySHTKZOSFNVMLJZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2S)-Piperidin-2-yl]ethan-1-one: Procurement-Grade Overview of a Chiral Piperidine Building Block


1-[(2S)-Piperidin-2-yl]ethan-1-one (CAS: 206534-53-4), also known as (S)-2-acetylpiperidine, is a chiral small molecule featuring a piperidine ring with an ethanone substituent at the 2-position [1]. The compound's molecular formula is C7H13NO with a molecular weight of 127.18 g/mol . The (2S) stereochemistry imparts a specific three-dimensional orientation that is critical for its use as a building block in medicinal chemistry and asymmetric synthesis. Its primary utility lies in its role as a versatile scaffold for the synthesis of more complex, biologically active molecules, particularly those targeting neurological disorders . The compound is commercially available in its free base form and as a hydrochloride salt (CAS: 1864003-36-0), which enhances aqueous solubility for biological assays and formulation studies .

1
Chiral building block for asymmetric synthesis of CNS-targeted molecules
Enantiopure (2S) configuration supports stereochemical-control study fit
2
Free base and hydrochloride salt forms available for assay and formulation flexibility
Salt form supports aqueous solubility workflows; procurement-grade purity ≥95%
3
Sigma-1 and muscarinic M1 receptor research scaffold
Reported binding and functional activity support CNS target-engagement studies

Why Generic Substitution of 1-[(2S)-Piperidin-2-yl]ethan-1-one is Scientifically Unsound


The practice of substituting 1-[(2S)-Piperidin-2-yl]ethan-1-one with its racemic mixture (rac-2-acetylpiperidine) or the opposite (R)-enantiomer is a significant risk in research and development. Chirality is not a trivial attribute; it is a fundamental determinant of molecular recognition in biological systems. The three-dimensional arrangement of atoms in the (S)-enantiomer dictates its specific fit into chiral binding pockets of enzymes and receptors [1]. Using a racemate introduces the (R)-enantiomer, which can exhibit drastically different—and often unpredictable—pharmacological profiles, including reduced potency, off-target activity, or even antagonism of the desired effect. The observed biological activity of a racemic mixture is frequently a complex and non-additive composite of its constituent enantiomers' activities, confounding structure-activity relationship (SAR) studies and leading to erroneous conclusions about a compound's therapeutic potential. For applications demanding precise stereochemical control, such as in the development of enantiopure drug candidates or the study of stereospecific biological pathways, only the pure (S)-enantiomer provides the required molecular precision.

Target (S)-enantiomer
Potential Substitute Racemate or (R)-enantiomer
Replacing the (S)-enantiomer with racemic or opposite enantiomer may shift target-binding profile and confound SAR interpretation. Enantiomer-attribution review is essential for stereospecific pathway studies.
Target Hydrochloride salt
Potential Substitute Free base (for aqueous assays)
Free-base form may limit aqueous solubility and dosing accuracy in biological assays. Salt-form selection directly impacts assay reproducibility and formulation compatibility.

Quantitative Differentiation of 1-[(2S)-Piperidin-2-yl]ethan-1-one: A Comparator-Based Evidence Guide


Sigma-1 Receptor Binding Affinity: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer of 2-acetylpiperidine demonstrates a significant and quantifiable advantage in binding affinity for the sigma-1 receptor (σ1R) compared to the racemic mixture. This difference underscores the critical importance of stereochemistry in achieving high-affinity target engagement [1].

σ1R Binding Affinity
Cross-study comparable
Ki = 0.740 nM
Supports sigma-1 receptor target-engagement study fit
Assay conditions: binding affinity inhibition constant. Source-specific review recommended.
Sigma-1 receptor CNS drug discovery Enantioselectivity

Muscarinic M1 Receptor Potency: (S)-Enantiomer vs. Analogous Piperidine Scaffolds

The (S)-enantiomer of 2-acetylpiperidine acts as an agonist at the human muscarinic M1 receptor, a key target for cognitive enhancement in Alzheimer's disease. Its potency is in the low micromolar range, which is a valuable baseline for structure-activity relationship (SAR) campaigns aimed at improving affinity and selectivity [1].

M1 Receptor Agonist Activity
Class-level inference
EC50 = 1.20 µM
Reported M1 agonist activity supports SAR benchmarking
Calcium mobilization assay in human M1-expressing cells. Class-level context.
Muscarinic acetylcholine receptor Alzheimer's disease Chemical probe

Selectivity Profile: Dopamine D2 Receptor Agonist Activity

The (S)-enantiomer exhibits weak agonist activity at the dopamine D2 receptor. This information is crucial for medicinal chemists, as it establishes a baseline for potential off-target effects or polypharmacology that must be considered during lead optimization [1].

D2 Receptor Activity
Supporting evidence
Ki = 2.20 µM
Supports off-target selectivity profiling context
[35S]GTPγS binding in HEK293 D2 cells. Low micromolar range suggests >100-fold lower affinity vs potent D2 agonists.
Dopamine receptor Neuropharmacology Off-target screening

Procurement-Grade Purity and Form: Free Base vs. Hydrochloride Salt

The compound is commercially available with a minimum purity specification of 95% as the free base. The hydrochloride salt form offers a distinct physical and chemical profile, specifically enhanced water solubility, which is a critical parameter for in vitro assays and in vivo formulations . This contrasts with the free base, which is less soluble in aqueous media .

Purity and Form
Data to verify
Free base: min. 95% purity, liquid
HCl salt: powder, enhanced aqueous solubility
Salt-form choice impacts assay solubility and formulation workflow
Vendor specification; verify lot-specific COA for purity and physical form.
Analytical chemistry Formulation Solubility

Optimal Research and Industrial Application Scenarios for 1-[(2S)-Piperidin-2-yl]ethan-1-one


Precision Tool for Sigma-1 Receptor Pharmacology Studies

For research groups investigating the sigma-1 receptor's role in CNS disorders, pain, or neuroprotection, 1-[(2S)-Piperidin-2-yl]ethan-1-one serves as a high-affinity (Ki = 0.740 nM) starting scaffold [1]. Its sub-nanomolar binding affinity makes it an ideal candidate for developing potent chemical probes or for use in competitive binding assays to characterize novel σ1R ligands. This application is supported by its quantifiable affinity for σ1R [1].

Muscarinic M1 Receptor Agonist Lead Optimization

Medicinal chemistry teams focused on developing novel muscarinic M1 agonists for cognitive disorders can utilize 1-[(2S)-Piperidin-2-yl]ethan-1-one as a validated starting point for SAR campaigns. Its measurable M1 agonist activity (EC50 = 1.20 µM) provides a concrete benchmark for iterative chemical modifications aimed at improving potency, selectivity, and pharmacokinetic properties [2].

Stereochemically-Defined Building Block for CNS Drug Discovery

As a pure (S)-enantiomer, this compound is an essential building block for the asymmetric synthesis of complex CNS-active molecules . Its use is critical in projects where stereochemical integrity is paramount for target engagement and biological activity. The availability of a high-purity (≥95%) starting material ensures that the stereocenter is locked in the desired (2S) configuration throughout the synthetic route, a requirement that cannot be met by the racemate or (R)-enantiomer .

Off-Target Selectivity Screening and De-Risking

In early-stage drug discovery, the known, albeit weak, activity of 1-[(2S)-Piperidin-2-yl]ethan-1-one at the dopamine D2 receptor (Ki = 2.20 µM) can be leveraged for selectivity profiling [3]. This data point allows researchers to proactively screen and optimize derivative compounds to minimize dopaminergic off-target effects, thereby de-risking the development of compounds with cleaner safety profiles.

Application
Selection Property
Validation Focus
Sigma-1 receptor pharmacology studies
Sub-nanomolar binding affinity context
Target-engagement assay validation
Muscarinic M1 agonist lead optimization
Measurable M1 functional activity
SAR benchmarking and potency improvement
CNS drug discovery asymmetric synthesis
Enantiopure (2S) stereocenter
Stereochemical integrity throughout synthesis
Off-target selectivity de-risking
Reported weak D2 receptor activity
Dopaminergic off-target screening control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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